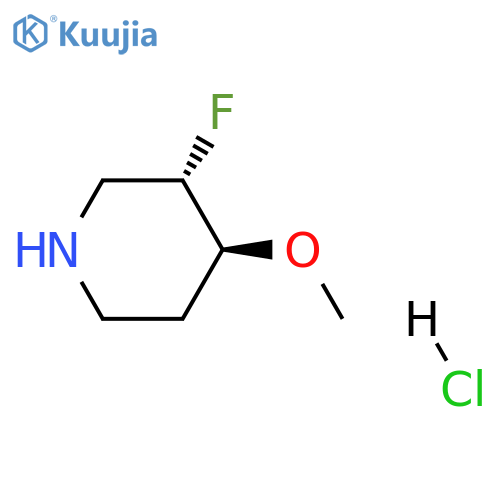

Cas no 2227197-74-0 ((3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride)

(3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride

- trans-3-Fluoro-4-methoxypiperidinehydrochloride

- trans-3-Fluoro-4-methoxypiperidine hydrochloride

- 2227197-74-0

- 1147110-71-1

- PS-20772

- (3S,4S)-3-fluoro-4-methoxypiperidine;hydrochloride

- MFCD31744421

- E80158

- (3S,4S)-3-Fluoro-4-methoxypiperidine HCl

-

- MDL: MFCD31744421

- インチ: 1S/C6H12FNO.ClH/c1-9-6-2-3-8-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1

- InChIKey: RXBHOPYLIYPIMX-GEMLJDPKSA-N

- ほほえんだ: N1CC[C@H](OC)[C@@H](F)C1.[H]Cl

計算された属性

- せいみつぶんしりょう: 169.0669699g/mol

- どういたいしつりょう: 169.0669699g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 89.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

(3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6443-1-5G |

(3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride |

2227197-74-0 | 97% | 5g |

¥ 16,889.00 | 2023-03-30 | |

| eNovation Chemicals LLC | Y1210745-100mg |

(3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride |

2227197-74-0 | 97% | 100mg |

$265 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1210745-5G |

(3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride |

2227197-74-0 | 97% | 5g |

$3175 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1210745-500MG |

(3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride |

2227197-74-0 | 97% | 500mg |

$705 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6443-1-500MG |

(3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride |

2227197-74-0 | 97% | 500MG |

¥ 3,755.00 | 2023-03-30 | |

| 1PlusChem | 1P01XA4L-1g |

(3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride |

2227197-74-0 | 97.00% | 1g |

$879.00 | 2023-12-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6443-1-100mg |

(3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride |

2227197-74-0 | 97% | 100mg |

¥1387.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6443-1-5.0g |

(3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride |

2227197-74-0 | 97% | 5.0g |

¥16583.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6443-1-1g |

(3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride |

2227197-74-0 | 97% | 1g |

¥5528.0 | 2024-04-22 | |

| Key Organics Ltd | PS-20772-100mg |

(3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride |

2227197-74-0 | >95% | 100mg |

£340.72 | 2025-02-09 |

(3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride 関連文献

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

(3S,4S)-3-fluoro-4-methoxypiperidine hydrochlorideに関する追加情報

Comprehensive Guide to (3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride (CAS No. 2227197-74-0)

In the rapidly evolving field of pharmaceutical chemistry, (3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride (CAS No. 2227197-74-0) has emerged as a compound of significant interest. This fluorinated piperidine derivative is widely studied for its potential applications in drug discovery and medicinal chemistry. With the increasing demand for novel bioactive molecules, researchers are focusing on compounds like (3S,4S)-3-fluoro-4-methoxypiperidine HCl due to their unique structural features and pharmacological properties.

The compound belongs to the class of chiral piperidine derivatives, characterized by the presence of both fluorine and methoxy functional groups at the 3- and 4-positions of the piperidine ring, respectively. The stereochemistry at these positions ((3S,4S)-configuration) plays a crucial role in determining its biological activity and interaction with target proteins. Recent studies suggest that such fluorinated building blocks are particularly valuable in the development of CNS-active compounds and enzyme inhibitors.

From a synthetic chemistry perspective, (3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride serves as an important intermediate in organic synthesis. Its structural motif is frequently incorporated into more complex molecules designed for pharmaceutical applications. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups makes this compound particularly interesting for structure-activity relationship studies. Many researchers are investigating its use in the synthesis of potential drug candidates targeting various diseases.

The pharmaceutical industry has shown growing interest in chiral auxiliaries and building blocks like (3S,4S)-3-fluoro-4-methoxypiperidine HCl. This compound's importance stems from several factors: the increasing demand for fluorinated pharmaceuticals (a trend often referred to as the "fluorine boom" in medicinal chemistry), the need for stereochemically pure intermediates, and the search for novel bioactive scaffolds. Recent market analysis indicates that fluorinated piperidine derivatives are among the fastest-growing segments in fine chemical supply chains.

Quality control and characterization of (3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC) is used to determine chemical purity, while chiral methods verify the enantiomeric excess. Spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry are employed for structural confirmation. The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for various synthetic applications.

Storage and handling of (3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from moisture and light. While not classified as hazardous under normal handling conditions, proper personal protective equipment is recommended when working with this chemical, as with all laboratory reagents. The compound's physicochemical properties (including melting point, solubility, and stability) make it suitable for various synthetic transformations under controlled conditions.

Current research trends highlight the importance of (3S,4S)-3-fluoro-4-methoxypiperidine HCl in medicinal chemistry. Several published studies explore its use as a key intermediate in the synthesis of potential therapeutic agents. The compound's structural features make it particularly valuable for developing molecules that interact with central nervous system targets or act as enzyme modulators. These applications align with the pharmaceutical industry's focus on developing more selective and effective drugs with improved safety profiles.

The commercial availability of (3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride has increased significantly in recent years, reflecting its growing importance in drug discovery. Several specialty chemical suppliers now offer this compound in various quantities, with different purity grades suitable for research and development purposes. The market for such chiral building blocks is expected to continue expanding as pharmaceutical companies invest more in innovative drug development programs.

Looking ahead, (3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride is likely to maintain its position as an important tool in medicinal chemistry. Its combination of fluorine substitution and chiral centers makes it particularly valuable for modern drug discovery approaches. As researchers continue to explore new therapeutic targets and develop more sophisticated synthetic methodologies, compounds like (3S,4S)-3-fluoro-4-methoxypiperidine HCl will play increasingly important roles in the creation of next-generation pharmaceuticals.

For scientists working with (3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride, staying informed about the latest synthetic applications and biological evaluations is crucial. The compound's versatility and potential for creating diverse molecular architectures ensure its continued relevance in academic and industrial research settings. As the field of medicinal chemistry evolves, this fluorinated piperidine derivative is poised to contribute significantly to the development of novel therapeutic agents addressing various unmet medical needs.

2227197-74-0 ((3S,4S)-3-fluoro-4-methoxypiperidine hydrochloride) 関連製品

- 10436-08-5(Cis-11-Eicosenamide)

- 2305253-51-2(3-Methoxy-1,2,3,6-tetrahydropyridine)

- 112459-79-7(N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone)

- 1628703-41-2(2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 2829292-60-4((1S)-1-(furan-2-yl)ethan-1-amine hydrochloride)

- 93288-98-3(Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-)

- 2060034-70-8(3-3-(trifluoromethoxy)phenyloxolan-2-one)

- 2228295-65-4(4-(1-ethynylcyclopropyl)-1-(2-methylpropyl)-1H-pyrazole)

- 2172549-75-4(1-(2-ethoxyethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanol)

- 1251603-48-1(2-(4-chlorophenyl)methyl-6-(morpholine-4-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one)